molecular formula C25H31N3O2 B11124253 2-(2-cyclopropyl-1H-benzimidazol-1-yl)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide

2-(2-cyclopropyl-1H-benzimidazol-1-yl)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide

Cat. No.: B11124253
M. Wt: 405.5 g/mol
InChI Key: GNLWFQSCSUUJLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-CYCLOPROPYL-1H-1,3-BENZODIAZOL-1-YL)-N-(2-ETHYL-6-METHYLPHENYL)-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazole ring, a cyclopropyl group, and an acetamide moiety, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CYCLOPROPYL-1H-1,3-BENZODIAZOL-1-YL)-N-(2-ETHYL-6-METHYLPHENYL)-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the formation of the benzodiazole ring, followed by the introduction of the cyclopropyl group. The final steps involve the acetamide formation through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group.

    Reduction: Reduction reactions can occur at the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of cyclopropyl ketones.

    Reduction: Formation of dihydrobenzodiazole derivatives.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its benzodiazole ring, which is known to interact with various biological targets.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The benzodiazole ring is a common pharmacophore in many drugs, suggesting that this compound could be a lead compound for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-CYCLOPROPYL-1H-1,3-BENZODIAZOL-1-YL)-N-(2-ETHYL-6-METHYLPHENYL)-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole ring can bind to active sites, altering the function of the target molecule. The cyclopropyl group may enhance binding affinity through hydrophobic interactions, while the acetamide moiety can form hydrogen bonds with the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-CYCLOPROPYL-1H-1,3-BENZODIAZOL-1-YL)-N-(2-ETHYLPHENYL)ACETAMIDE
  • 2-(2-CYCLOPROPYL-1H-1,3-BENZODIAZOL-1-YL)-N-(6-METHYLPHENYL)ACETAMIDE
  • 2-(2-CYCLOPROPYL-1H-1,3-BENZODIAZOL-1-YL)-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE

Uniqueness

The uniqueness of 2-(2-CYCLOPROPYL-1H-1,3-BENZODIAZOL-1-YL)-N-(2-ETHYL-6-METHYLPHENYL)-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. The presence of the cyclopropyl group, benzodiazole ring, and acetamide moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C25H31N3O2

Molecular Weight

405.5 g/mol

IUPAC Name

2-(2-cyclopropylbenzimidazol-1-yl)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide

InChI

InChI=1S/C25H31N3O2/c1-5-19-10-8-9-17(2)24(19)28(18(3)16-30-4)23(29)15-27-22-12-7-6-11-21(22)26-25(27)20-13-14-20/h6-12,18,20H,5,13-16H2,1-4H3

InChI Key

GNLWFQSCSUUJLB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CN2C3=CC=CC=C3N=C2C4CC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.